molecular formula C29H27N3O5 B11455831 ethyl 1-{5-[(4-methoxyphenyl)amino]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-3-yl}piperidine-3-carboxylate

ethyl 1-{5-[(4-methoxyphenyl)amino]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-3-yl}piperidine-3-carboxylate

Cat. No.: B11455831
M. Wt: 497.5 g/mol
InChI Key: COFPFXTVGQCWKI-UHFFFAOYSA-N
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Description

Ethyl 1-{5-[(4-methoxyphenyl)amino]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-3-yl}piperidine-3-carboxylate is a complex organic compound with a molecular formula of C29H27N3O5 and an average mass of 497.542 Da . This compound is notable for its intricate structure, which includes an anthraquinone core, an oxazole ring, and a piperidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of ethyl 1-{5-[(4-methoxyphenyl)amino]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-3-yl}piperidine-3-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

Ethyl 1-{5-[(4-methoxyphenyl)amino]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-3-yl}piperidine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-{5-[(4-methoxyphenyl)amino]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-3-yl}piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through modulation of cellular signaling pathways .

Properties

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

ethyl 1-[10-(4-methoxyanilino)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-12-yl]piperidine-3-carboxylate

InChI

InChI=1S/C29H27N3O5/c1-3-36-29(34)17-7-6-14-32(16-17)23-15-22(30-18-10-12-19(35-2)13-11-18)24-25-26(23)31-37-28(25)21-9-5-4-8-20(21)27(24)33/h4-5,8-13,15,17,30H,3,6-7,14,16H2,1-2H3

InChI Key

COFPFXTVGQCWKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)OC

Origin of Product

United States

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